Dodec-2-yn-1-ol
Overview
Description
Dodec-2-yn-1-ol is an organic compound with the molecular formula C₁₂H₂₂O. It is a member of the acetylenic alcohol family, characterized by the presence of a hydroxyl group (-OH) and a triple bond between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodec-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with formaldehyde in the presence of a base, followed by reduction with lithium aluminum hydride (LiAlH₄). The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-dodecynal, followed by purification through distillation or recrystallization. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions: Dodec-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-dodecynoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to 2-dodecanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.
Major Products Formed:
Oxidation: 2-Dodecynoic acid.
Reduction: 2-Dodecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dodec-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of acetylenic compounds and alcohol derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Dodec-2-yn-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the triple bond can participate in various chemical reactions. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
2-Decyn-1-ol: Similar structure but with a shorter carbon chain.
2-Hexyn-1-ol: Another acetylenic alcohol with a much shorter carbon chain.
2-Octyn-1-ol: Intermediate chain length between 2-Hexyn-1-ol and Dodec-2-yn-1-ol.
Uniqueness: this compound’s longer carbon chain provides it with unique physical and chemical properties, such as higher boiling point and increased hydrophobicity, making it suitable for specific industrial applications .
Properties
IUPAC Name |
dodec-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUKGGXCKPWFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364833 | |
Record name | 2-dodecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69064-46-6 | |
Record name | 2-dodecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dodec-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Dodecyn-1-ol in the synthesis of insect pheromones?
A1: 2-Dodecyn-1-ol serves as a key intermediate in the synthesis of (Z)-11-hexadecen-1-ol (3), a pheromone component of the diamondback moth (Plutella xylostella L.) []. The synthesis, as described in the research, involves the alkylation of a lithium dianion of propargyl alcohol with 1-bromononane to yield 2-Dodecyn-1-ol. This compound is then subjected to an acetylene-zipper reaction, followed by further modifications to ultimately obtain the desired pheromone component.
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